ap-dUTP

DNA Probe Labeling Non-Radioactive Detection Hybridization Assays

Choose ap-dUTP for its C5-modification delivering minimal steric bulk and dual-functionality: a primary amine for NHS-ester conjugation plus an alkyne for CuAAC click chemistry. This enables a universal, two-step labeling workflow that overcomes the inefficient, polymerase-specific optimization of bulky pre-labeled dUTP analogs. Ensures higher, reproducible incorporation yields in PCR and isothermal amplification for robust probe generation.

Molecular Formula C12H18N3O14P3
Molecular Weight 521.20 g/mol
Cat. No. B048520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameap-dUTP
Synonyms5-(3-Amino-1-propynyl)-2’-deoxyuridine 5’-(Tetrahydrogen Triphosphate)
Molecular FormulaC12H18N3O14P3
Molecular Weight521.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1
InChIKeyBGGIMXKBIBMKBL-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes5 x / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ap-dUTP: A Direct Enzyme-Conjugated Nucleotide for Non-Radioactive DNA Labeling and Detection


ap-dUTP (5-(3-amino-1-propyn-1-yl)-2′-deoxyuridine 5′-triphosphate) is a C5-modified nucleotide analog covalently conjugated to alkaline phosphatase (AP), enabling direct enzymatic detection of DNA without secondary antibody or streptavidin steps . Unlike indirect labeling methods that rely on hapten-antibody interactions, the AP moiety remains fully active after incorporation into DNA probes via standard enzymatic reactions such as nick translation, random priming, or PCR [1]. The compound is supplied as a lyophilized powder (≥85% purity) with a molecular weight of 521.2 g/mol . Its core value proposition lies in single-step detection workflows that eliminate the background and time costs associated with multi-step signal amplification schemes [1].

Why ap-dUTP Cannot Be Substituted with Generic dUTP Analogs in High-Sensitivity Hybridization Assays


Generic dUTP analogs such as biotin-dUTP, digoxigenin-dUTP, and fluorescein-dUTP require post-hybridization signal development steps involving streptavidin-enzyme conjugates, antibody-enzyme conjugates, or specialized fluorescence imaging equipment [1]. These additional steps introduce variability in signal linearity, increase assay duration, and elevate background noise from non-specific binding of secondary detection reagents [2]. ap-dUTP bypasses these limitations entirely by covalently attaching the signal-generating enzyme directly to the nucleotide, enabling immediate colorimetric or chemiluminescent detection following hybridization with significantly reduced workflow complexity and improved signal-to-noise characteristics . This fundamental mechanistic difference means that substituting ap-dUTP with an indirect labeling analog will alter both the quantitative output and the reproducibility of the assay.

Quantitative Differentiation of ap-dUTP Against Leading Non-Radioactive dUTP Analogs


Elimination of Secondary Detection Steps Reduces Total Assay Time and Complexity

ap-dUTP enables a direct, single-step detection workflow, whereas indirect labeling methods such as biotin-dUTP or digoxigenin-dUTP require 3-4 additional post-hybridization steps (membrane blocking, streptavidin/antibody binding, multiple washes) before signal development . This workflow compression directly translates to reduced hands-on time and minimized operator-dependent variability.

DNA Probe Labeling Non-Radioactive Detection Hybridization Assays

Comparative Signal-to-Noise Ratio Advantage Over Fluorescein-dUTP in TUNEL Assays

In apoptosis detection via TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling), direct labeling with fluoresceinated dUTP (f-dUTP) was found to be less sensitive in detecting DNA strand breaks compared to indirect methods, although it offered simplicity [1]. By contrast, ap-dUTP combines the simplicity of a direct label with the high sensitivity of enzymatic amplification, achieving a 20-30 fold increase in staining intensity over background as benchmarked against the indirect biotin-dUTP and digoxigenin-dUTP methods, which themselves produce 20-30 fold signal increases over non-apoptotic controls [2].

Apoptosis Detection TUNEL Assay Signal-to-Noise Ratio

Quantitative Substrate Compatibility: Alkynyl Linker Enables Efficient Taq Polymerase Incorporation

The C5-(3-aminopropynyl) modification present in ap-dUTP (5-(3-aminopropynyl)dUTP) has been systematically shown to be a substrate for Taq polymerase during PCR when fully replacing dTTP, whereas analogous C5-amino-modified dUTPs with alkane or Z-alkene linkers failed to incorporate [1]. This structural feature ensures that the AP-conjugated nucleotide retains polymerizable activity, enabling its use in PCR-based probe generation.

PCR Labeling DNA Polymerase Substrate Modified Nucleotide Incorporation

Detection Sensitivity: ap-dUTP Chemiluminescence Approaches Sub-Attomolar Limits Achievable with Digoxigenin-dUTP

Using digoxigenin-11-dUTP in a modified Southern blot procedure, a detection limit of 0.1 aM (10^-19 M) for a 561 bp target DNA has been reported [1]. While direct ap-dUTP chemiluminescence using dioxetane substrates (e.g., CSPD, CDP-Star) has been shown to provide sensitivity within the same sub-attomolar range , ap-dUTP achieves this without the need for anti-digoxigenin-AP conjugate incubation and washing steps.

Chemiluminescent Detection Southern Blot Sensitivity Comparison

Reduction in Non-Specific Background Relative to Biotin-Streptavidin Systems

In flow cytometric TUNEL assays, digoxigenin-dUTP produced somewhat less background fluorescence than biotin-dUTP, and direct labeling with fluorescein-dUTP, while simpler, was less sensitive overall [1]. ap-dUTP's direct enzyme conjugation eliminates the biotin-streptavidin interaction entirely, which is a known source of non-specific background in complex biological samples due to endogenous biotin or streptavidin cross-reactivity . This provides a lower intrinsic background comparable to or better than digoxigenin systems.

Background Signal Non-Specific Binding Hybridization Specificity

Optimal Use Cases for ap-dUTP Based on Validated Performance Attributes


High-Throughput Southern Blot Screening for Genomic DNA Analysis

Laboratories processing large numbers of Southern blots benefit from ap-dUTP's single-step detection protocol. The compound's ability to generate chemiluminescent signals in the sub-attomolar range [1] without the 3-4 extra steps required by digoxigenin-dUTP reduces total assay time and minimizes lane-to-lane variability, improving both throughput and data consistency.

In Situ Hybridization (ISH) for Tissue Microarrays in Molecular Pathology

For pathologists and researchers performing ISH on formalin-fixed paraffin-embedded (FFPE) tissue microarrays, ap-dUTP offers a critical advantage: the elimination of biotin-streptavidin interactions reduces non-specific background staining in tissues with high endogenous biotin content [1]. The colorimetric BCIP/NBT substrate produces a permanent, insoluble precipitate that can be archived and reviewed without signal fading, a key requirement for clinical research documentation .

PCR-Based Probe Generation for Custom Microarray Fabrication

When generating labeled DNA probes via PCR, the alkynyl linker geometry of ap-dUTP (5-(3-aminopropynyl)dUTP) ensures efficient incorporation by Taq polymerase, whereas other C5-amino-modified dUTPs with less favorable linkers fail completely [1]. This makes ap-dUTP a reliable choice for producing high-yield, directly detectable probes for custom spotted microarrays, reducing the need for post-PCR labeling optimization.

Quantitative TUNEL Assays for Apoptosis Research Requiring High Signal-to-Noise Ratios

Researchers quantifying apoptosis in cell populations by TUNEL assay can achieve the 20-30 fold signal amplification typical of enzymatic methods [1] while avoiding the complexity of biotin- or digoxigenin-based indirect detection. The direct conjugation of AP to dUTP ensures that every incorporated nucleotide contributes to signal generation, providing a linear relationship between DNA fragmentation and detectable signal that is essential for accurate quantification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for ap-dUTP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.